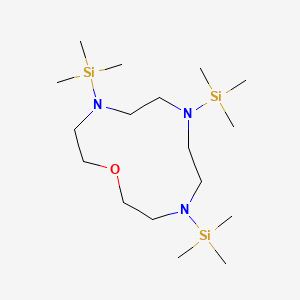
4,7,10-Tris(trimethylsilyl)-1-oxa-4,7,10-triazacyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7,10-Tris(trimethylsilyl)-1-oxa-4,7,10-triazacyclododecane is a complex organic compound that belongs to the class of macrocyclic compounds. This compound is characterized by its unique structure, which includes three trimethylsilyl groups attached to a 1-oxa-4,7,10-triazacyclododecane ring. The presence of these trimethylsilyl groups imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10-Tris(trimethylsilyl)-1-oxa-4,7,10-triazacyclododecane typically involves the reaction of 1-oxa-4,7,10-triazacyclododecane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4,7,10-Tris(trimethylsilyl)-1-oxa-4,7,10-triazacyclododecane can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Complexation: It can form complexes with metal ions, which is particularly useful in coordination chemistry.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Trimethylsilyl Chloride: Used in the initial synthesis.
Triethylamine: Acts as a base in the synthesis.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
4,7,10-Tris(trimethylsilyl)-1-oxa-4,7,10-triazacyclododecane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential use in biological imaging and as a chelating agent for metal ions in biological systems.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 4,7,10-Tris(trimethylsilyl)-1-oxa-4,7,10-triazacyclododecane involves its ability to form stable complexes with metal ions. The trimethylsilyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic environments. The 1-oxa-4,7,10-triazacyclododecane ring provides multiple coordination sites for metal ions, facilitating the formation of stable complexes. These complexes can then participate in various biochemical and chemical processes, depending on the specific metal ion and the context of the reaction .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane (Cyclen): A similar macrocyclic compound without the trimethylsilyl groups.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A derivative of cyclen with acetic acid groups, widely used in medical imaging.
Uniqueness
4,7,10-Tris(trimethylsilyl)-1-oxa-4,7,10-triazacyclododecane is unique due to the presence of trimethylsilyl groups, which impart distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the formation of stable metal complexes for imaging and industrial catalysis .
Properties
CAS No. |
105121-48-0 |
|---|---|
Molecular Formula |
C17H43N3OSi3 |
Molecular Weight |
389.8 g/mol |
IUPAC Name |
[4,10-bis(trimethylsilyl)-1-oxa-4,7,10-triazacyclododec-7-yl]-trimethylsilane |
InChI |
InChI=1S/C17H43N3OSi3/c1-22(2,3)18-10-12-19(23(4,5)6)14-16-21-17-15-20(13-11-18)24(7,8)9/h10-17H2,1-9H3 |
InChI Key |
KMAJOPYVSZAUSK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1CCN(CCOCCN(CC1)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















